7-Chloromethyl 17R-Drospirenone
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Overview
Description
7-Chloromethyl 17R-Drospirenone: is a synthetic steroidal compound, primarily known for its role as an impurity in the production of drospirenone. Drospirenone is a synthetic progestin used in various hormonal contraceptives. The molecular formula of this compound is C24H31ClO3 , and it has a molecular weight of 402.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloromethyl 17R-Drospirenone is synthesized through the chloromethylation of drospirenoneThis reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H2SO4) .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous purification steps, including recrystallization and chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloromethyl 17R-Drospirenone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: 7-Chloromethyl 17R-Drospirenone is used as a reference standard and impurity marker in the synthesis and quality control of drospirenone. It helps in the identification and quantification of impurities in pharmaceutical formulations .
Biology: The compound is studied for its potential biological activities, including its effects on hormonal pathways and receptor binding affinities .
Medicine: While this compound itself is not used therapeutically, its parent compound, drospirenone, is widely used in hormonal contraceptives and hormone replacement therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the detection of impurities in drospirenone-based products .
Mechanism of Action
The mechanism of action of 7-Chloromethyl 17R-Drospirenone is closely related to that of drospirenone. Drospirenone acts as a progestin, binding to progesterone receptors and exerting anti-androgenic and anti-mineralocorticoid effects. It suppresses ovulation by inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . The chloromethyl group in this compound may influence its binding affinity and metabolic stability .
Comparison with Similar Compounds
Drospirenone: The parent compound, widely used in hormonal contraceptives.
Ethinyl Estradiol: Often combined with drospirenone in contraceptive formulations.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Uniqueness: 7-Chloromethyl 17R-Drospirenone is unique due to the presence of the chloromethyl group, which can influence its chemical reactivity and biological activity. This structural modification distinguishes it from other progestins and contributes to its role as an impurity marker in drospirenone synthesis .
Properties
Molecular Formula |
C24H31ClO3 |
---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione |
InChI |
InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3 |
InChI Key |
YGBFZJNESAZJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl |
Origin of Product |
United States |
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